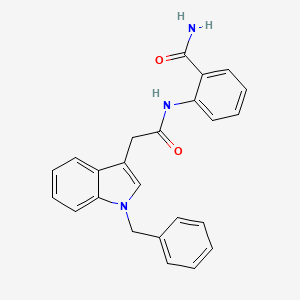
4-amino-N-(3-((5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-(3-((5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide is a complex organic molecule characterized by the presence of an indole core, pyrimidine ring, and multiple aromatic groups. This unique combination makes it a potent candidate for various applications in medicinal chemistry, biological research, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Synthesizing this compound generally involves a multi-step procedure, starting from commercially available chemicals. Key steps include the construction of the indole core, coupling reactions to integrate the sulfonyl group, chlorination, and final amide formation. Reaction conditions often require controlled temperatures, use of catalysts, and precise pH adjustments to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, scaling up the synthesis involves optimizing each reaction step for cost-effectiveness and environmental sustainability. Techniques like flow chemistry might be utilized to maintain consistent reaction conditions, and purification processes like crystallization or chromatography are employed to achieve the desired compound quality.
Analyse Des Réactions Chimiques
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation and reduction
: Which alter its electronic properties.
Substitution reactions
: Affecting the functional groups attached to the aromatic rings.
Hydrolysis
: Breaking down specific bonds within the molecule.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve solvents like dichloromethane, controlled temperatures, and inert atmospheres to prevent side reactions.
Major Products: These reactions can lead to the formation of various derivatives and by-products, depending on the functional groups involved and the reaction conditions.
Applications De Recherche Scientifique
This compound's structure makes it an interesting subject in multiple fields:
Chemistry: Used as a building block for more complex molecules, facilitating the study of reaction mechanisms and synthesis techniques.
Biology: Employed in biochemical assays to investigate cellular pathways and protein interactions.
Medicine: Explored for potential therapeutic applications, such as targeting specific enzymes or receptors in disease treatment.
Industry: Utilized in the development of new materials or as an intermediate in the production of specialized chemicals.
Mécanisme D'action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, thereby influencing their activity. The indole and pyrimidine rings play a crucial role in these interactions, often fitting into active sites or binding pockets, while the sulfonyl group can modulate the compound's solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Comparing this compound with similar molecules highlights its unique aspects:
Other compounds with an indole core may not possess the same degree of biological activity due to differences in substituent groups.
Compounds with a pyrimidine ring often share similar reactivity patterns but vary widely in their application based on the surrounding functional groups.
The presence of the phenylsulfonyl group sets it apart from less complex structures, enhancing its potential for specific interactions in biochemical and medicinal contexts.
Some similar compounds include:
4-amino-N-(3-(5-chloro-4-(1-phenyl)-1H-indol-3-yl)pyrimidin-2-yl)phenyl)benzamide.
N-(3-((5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-aminobenzamide.
In essence, this compound serves as a versatile and valuable tool in various scientific and industrial fields, with its unique structure facilitating a range of applications and research opportunities.
Propriétés
IUPAC Name |
4-amino-N-[3-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23ClN6O3S/c32-27-18-34-31(36-23-8-6-7-22(17-23)35-30(39)20-13-15-21(33)16-14-20)37-29(27)26-19-38(28-12-5-4-11-25(26)28)42(40,41)24-9-2-1-3-10-24/h1-19H,33H2,(H,35,39)(H,34,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDJGWPYQHOZBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4Cl)NC5=CC(=CC=C5)NC(=O)C6=CC=C(C=C6)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate](/img/structure/B2622483.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2622484.png)
![4-butoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2622488.png)

![3-(benzenesulfonyl)-1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2622490.png)
![1-[(Cyclohexylcarbamoyl)amino]-1-oxopropan-2-yl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2622492.png)
![ethyl 2-(2-((2-(3-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2622494.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2622496.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[[4-(4-methylphenyl)-5-piperidin-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2622497.png)
![2-[2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2622499.png)
![1-(3-methylphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide](/img/structure/B2622501.png)


